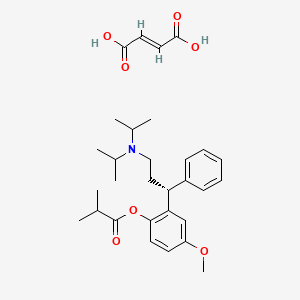
4-Amino-5-cyano-pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-cyano-pent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a cyano group, and a double bond within a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-pent-4-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group is introduced through a reaction with cyanoacetic acid derivatives . Another method involves the use of propylene alcohol and orthoacetate as starting materials, followed by esterification and subsequent reactions to introduce the amino and cyano groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, forming diamino derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, diamino derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
4-Amino-5-cyano-pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-5-cyano-pent-4-enoic acid include:
- 4-Pentenoic acid
- 4-Isopropyl-3,5-dimethoxybenzoic acid
- Other pentenoic acids such as pent-2-enoic and pent-3-enoic acids
Uniqueness
This compound is unique due to the presence of both amino and cyano groups along with a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(Z)-4-amino-5-cyanopent-4-enoic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10)/b5-3- |
InChI Key |
QWSFKSGKORAYFI-HYXAFXHYSA-N |
Isomeric SMILES |
C(CC(=O)O)/C(=C/C#N)/N |
Canonical SMILES |
C(CC(=O)O)C(=CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


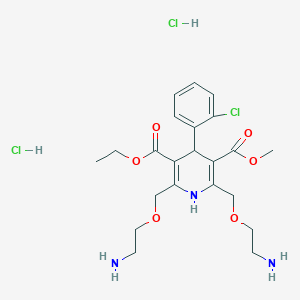
![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)

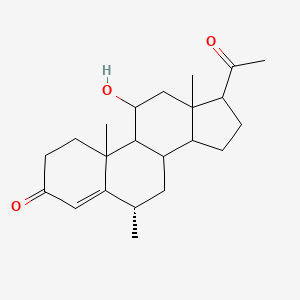
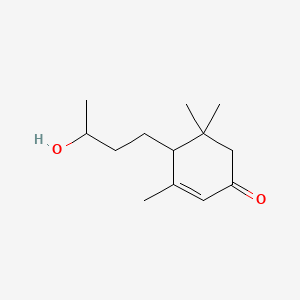
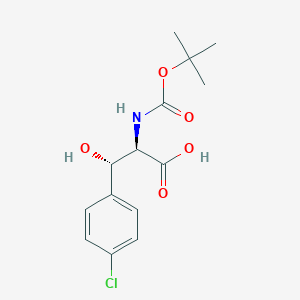
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)


![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
